molecular formula C8H17IO2 B14433696 1-(1-Ethoxyethoxy)-4-iodobutane CAS No. 78647-37-7

1-(1-Ethoxyethoxy)-4-iodobutane

Cat. No.: B14433696
CAS No.: 78647-37-7
M. Wt: 272.12 g/mol
InChI Key: QPOZKZZFXOJASC-UHFFFAOYSA-N
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Description

1-(1-Ethoxyethoxy)-4-iodobutane (CAS: 1365964-16-4) is an iodinated acetal derivative with the molecular formula C₈H₁₇IO₂. Structurally, it consists of a butane chain substituted with an iodine atom at the terminal carbon and a 1-ethoxyethoxy protecting group at the first carbon. This compound belongs to the class of acetals, which are commonly used in organic synthesis for their stability under basic and nucleophilic conditions . The iodine atom enhances its utility as an alkylating agent or intermediate in cross-coupling reactions, while the ethoxyethoxy group may improve solubility or modulate reactivity .

Properties

CAS No.

78647-37-7

Molecular Formula

C8H17IO2

Molecular Weight

272.12 g/mol

IUPAC Name

1-(1-ethoxyethoxy)-4-iodobutane

InChI

InChI=1S/C8H17IO2/c1-3-10-8(2)11-7-5-4-6-9/h8H,3-7H2,1-2H3

InChI Key

QPOZKZZFXOJASC-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCCCCI

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Ethoxyethoxy)-4-iodobutane typically involves the reaction of 4-iodobutanol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate acetal, which is then hydrolyzed to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-Ethoxyethoxy)-4-iodobutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1-(1-Ethoxyethoxy)-4-butanol.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.

    Reduction Reactions: The ethoxyethoxy group can be reduced to yield simpler alcohol derivatives.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Ethoxyethoxy)-4-iodobutane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Ethoxyethoxy)-4-iodobutane involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Acetals and Ethers

  • 1,1-Diethoxy-4-iodobutane (CAS: 1365964-16-4)
    This compound shares the same iodobutane backbone but features two ethoxy groups instead of an ethoxyethoxy group. The absence of the ethylene oxide bridge in 1,1-diethoxy-4-iodobutane reduces steric hindrance and may enhance its reactivity in nucleophilic substitutions compared to 1-(1-ethoxyethoxy)-4-iodobutane. However, the ethoxyethoxy group in the latter could provide better hydrolytic stability in acidic environments due to increased steric protection .

  • The iodine in this compound significantly alters its applications, making it more suitable for synthetic chemistry (e.g., Suzuki-Miyaura coupling) rather than analytical or flavoring purposes .

Iodinated Alkanes

Physical properties of selected iodinated alkanes (boiling points and densities) are summarized below :

Compound Boiling Point (°C, pressure in mmHg) Density (g/cm³)
1-Iodobutane 6.27 (20 mmHg) 2.10
2-Iodobutane 7.873 (20 mmHg) 2.12
Iodoethane 10.2 (50 mmHg) 1.91
This compound Inferred higher Inferred ~1.8–2.0

Its density is expected to align with other iodinated alkanes (~1.8–2.0 g/cm³), though experimental data is lacking.

Functional Group Behavior

  • Reactivity in Alkylation Reactions
    Compared to 1-iodobutane, which is widely used as an alkylating agent (e.g., in the synthesis of quaternary ammonium salts ), the ethoxyethoxy group in this compound may slow reaction rates due to steric effects. However, this group could also prevent undesired side reactions by protecting reactive sites during multi-step syntheses .

  • Comparison with Benzene Derivatives
    Compounds like 1-(ethoxymethoxy)-4-iodobenzene (CAS: 734989) highlight the influence of aromatic vs. aliphatic backbones. The iodine in both compounds facilitates electrophilic substitutions, but the aliphatic chain in this compound offers greater flexibility for conformational adjustments in catalytic processes .

Research Findings and Data Gaps

  • Similar precautions are advised for handling the target compound.

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